molecular formula C8H10Cl2N4O2 B13600850 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride

8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride

Cat. No.: B13600850
M. Wt: 265.09 g/mol
InChI Key: XCXUUGDKQLFMIA-UHFFFAOYSA-N
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Description

8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride is a chemical compound belonging to the class of purine derivatives

Properties

Molecular Formula

C8H10Cl2N4O2

Molecular Weight

265.09 g/mol

IUPAC Name

8-(chloromethyl)-3,7-dimethylpurine-2,6-dione;hydrochloride

InChI

InChI=1S/C8H9ClN4O2.ClH/c1-12-4(3-9)10-6-5(12)7(14)11-8(15)13(6)2;/h3H2,1-2H3,(H,11,14,15);1H

InChI Key

XCXUUGDKQLFMIA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1C(=O)NC(=O)N2C)CCl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrochloride typically involves:

  • Construction of the purine-2,6-dione core (xanthine derivative)
  • Introduction of methyl groups at the 3 and 7 positions
  • Selective chloromethylation at the 8-position
  • Formation of the hydrochloride salt for stability and isolation

Reported Synthetic Routes

Chloromethylation of 3,7-dimethylpurine-2,6-dione

One common approach starts from 3,7-dimethylpurine-2,6-dione (theobromine) as the precursor. The chloromethylation is carried out using chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions.

  • Reaction Conditions:

    • Solvent: Usually polar aprotic solvents like dimethylformamide or acetonitrile
    • Temperature: 0 to 50 °C to control regioselectivity and avoid over-chloromethylation
    • Time: Several hours (typically 2-24 h)
    • Reagents: Chloromethyl methyl ether or paraformaldehyde with HCl gas or hydrochloric acid solution
  • Mechanism:

    • Electrophilic substitution at the 8-position of the purine ring occurs due to the activated position adjacent to nitrogen atoms.
    • The chloromethyl group is introduced selectively without affecting the methyl groups at 3 and 7.
  • Work-up:

    • The reaction mixture is quenched with water.
    • The product precipitates as hydrochloride salt or is isolated by extraction followed by acidification.
    • Purification is typically done by recrystallization from ethanol or ethyl acetate.
Alternative Route via Nucleophilic Substitution

Another method involves the synthesis of 8-(hydroxymethyl)-3,7-dimethylpurine-2,6-dione followed by conversion of the hydroxymethyl group to chloromethyl via reaction with thionyl chloride or phosphorus pentachloride.

  • Step 1: Hydroxymethylation at the 8-position using formaldehyde under basic conditions.
  • Step 2: Chlorination of the hydroxymethyl intermediate with thionyl chloride (SOCl2) or PCl5.
  • Step 3: Isolation of the hydrochloride salt by treatment with HCl gas or HCl in ether.

This route allows better control over substitution and can improve yields.

Detailed Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Chloromethylation of theobromine Chloromethyl methyl ether, HCl, DMF, 0–25 °C, 12 h 60-75 Selective substitution at 8-position; requires careful control to avoid poly-substitution
Hydroxymethylation + chlorination Formaldehyde (aqueous), base; then SOCl2, 0–50 °C 50-65 Two-step process; allows purification of intermediate; chlorination step critical
Isolation of hydrochloride salt Treatment with HCl in ethanol or ether, recrystallization >90 Produces stable crystalline hydrochloride salt suitable for storage and handling

Analytical Characterization

  • NMR Spectroscopy:

    • ^1H NMR shows characteristic methyl singlets at 3 and 7 positions (~3.3 ppm), chloromethyl singlet (~4.5 ppm), and purine ring protons.
    • ^13C NMR confirms chloromethyl carbon (~40-50 ppm) and methyl carbons (~25-30 ppm).
  • Mass Spectrometry:

    • Molecular ion peak consistent with C9H11ClN4O2 plus HCl (M+H)+ around 270 m/z.
  • Melting Point:

    • Hydrochloride salt typically melts around 200-210 °C (decomposition).

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Direct chloromethylation 3,7-dimethylpurine-2,6-dione Chloromethyl methyl ether, HCl 0–25 °C, 12 h 60-75 Simple, one-step Toxic reagents, side reactions
Hydroxymethylation + chlorination 3,7-dimethylpurine-2,6-dione Formaldehyde, base; SOCl2 RT to 50 °C, multi-step 50-65 Better control, purifiable intermediate Multi-step, longer process
Hydrochloride salt formation Crude chloromethylated product HCl in ethanol or ether RT, recrystallization >90 High purity, stable product Requires acid handling

Chemical Reactions Analysis

Types of Reactions

8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydro derivatives.

Mechanism of Action

The mechanism of action of 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride involves its interaction with molecular targets such as enzymes involved in purine metabolism. The chloromethyl group can form covalent bonds with nucleophilic sites on these enzymes, thereby inhibiting their activity and modulating the associated metabolic pathways .

Biological Activity

8-(Chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrochloride is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by a chloromethyl group at the 8-position of the purine ring, influences its reactivity and interactions with biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: 8-(chloromethyl)-3,7-dimethylpurine-2,6-dione
  • Molecular Formula: C8H10ClN4O2
  • Molecular Weight: 228.64 g/mol
  • CAS Number: 4921-56-6

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets within cells. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:

  • Inhibition of Enzymes: The compound may inhibit key enzymes involved in nucleotide metabolism.
  • Disruption of Cellular Processes: By modifying cellular components, it can interfere with normal cellular functions.

Biological Activities

Research indicates that 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrochloride exhibits several biological activities:

Antitumor Activity

Studies have shown that purine derivatives can possess antitumor properties. The chloromethyl group may enhance the compound's ability to target cancer cells selectively.

Antiviral Properties

The structural similarity to other purines suggests potential antiviral activity. It may inhibit viral replication by interfering with nucleic acid synthesis.

Stimulatory Effects on Central Nervous System (CNS)

Given its relation to caffeine and other methylated purines, this compound may exhibit CNS stimulatory effects. Research is ongoing to understand its pharmacodynamics in this context.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of related compounds:

Compound NameStructure FeaturesUnique Aspects
CaffeineTrimethylated purineWell-known stimulant with extensive research
TheophyllineMethylated xanthine derivativeUsed as a bronchodilator
8-ChlorocaffeineChlorinated derivative of caffeineExhibits similar biological activities
1-MethylxanthineMethylated xanthineLess potent stimulant compared to caffeine

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that the compound shows significant cytotoxicity against various cancer cell lines. For instance, studies conducted on HeLa and MCF-7 cells indicated a dose-dependent inhibition of cell proliferation.
  • Mechanistic Studies : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic assessments suggest favorable absorption characteristics and moderate bioavailability in animal models.

Q & A

Q. What are the recommended methodologies for synthesizing 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrochloride?

Answer: The synthesis typically involves functionalizing the purine core at the 8-position. A stepwise approach is recommended:

Core Purine Formation : Start with 3,7-dimethylxanthine derivatives as the base structure .

Chloromethylation : Introduce the chloromethyl group via nucleophilic substitution using chloromethylating agents (e.g., ClCH₂OCH₃) under controlled acidic conditions to avoid hydrolysis .

Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization for purity .

Q. Key Quality Control Steps :

  • Purity Analysis : Use HPLC with a C18 column (UV detection at 254 nm) .
  • Structural Confirmation : Employ ¹H/¹³C NMR to verify substitution patterns (e.g., chloromethyl peak at δ ~4.5 ppm) .

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

Answer: Contradictions often arise from variations in experimental design. Mitigate these by:

  • Standardized Assay Conditions : Control pH (6.8–7.4), solvent (DMSO concentration ≤0.1%), and cell line passage numbers .
  • Structural Validation : Confirm batch-to-batch consistency via FT-IR (C-Cl stretch at ~650 cm⁻¹) and mass spectrometry .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 8-chlorotheophylline derivatives) to identify substituent-specific effects .

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental data to:

  • Predict Reactivity : Calculate activation energies for chloromethylation using Gaussian09 at the B3LYP/6-31G* level .
  • Screen Conditions : Use machine learning (e.g., ICReDD’s reaction path algorithms) to identify optimal solvents (e.g., DMF vs. THF) and catalysts .
  • Validate Mechanisms : Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots) .

Q. Case Study :

  • Substituent Effects : Bromine at the 8-position increases steric hindrance, reducing reaction yields by 30% compared to chlorine .

Q. What strategies address conflicting data on the compound’s covalent binding to biological targets?

Answer: Contradictions may stem from target accessibility or nucleophile reactivity. Use:

  • Competitive Binding Assays : Co-incubate with glutathione (GSH) to quantify non-specific adduct formation .
  • Crystallography : Resolve X-ray structures of the compound bound to enzymes (e.g., kinases) to identify binding motifs .
  • Kinetic Analysis : Measure pseudo-first-order rate constants (kₒbₛ) under varying pH to assess nucleophilic susceptibility .

Q. Critical Finding :

  • The chloromethyl group selectively alkylates cysteine residues in ATP-binding pockets, but histidine adducts dominate at pH >7.5 .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Answer: Adopt a modular SAR approach:

Core Modifications : Compare activity of 3,7-dimethyl vs. 1,3,7-trimethyl derivatives .

Positional Isomerism : Synthesize 7-chloromethyl vs. 8-chloromethyl analogues .

Electrophile Tuning : Replace chloromethyl with bromomethyl or aziridine groups to alter reactivity .

Q. Data-Driven Design :

DerivativeModificationEnzymatic Inhibition (%)
8-(Chloromethyl)Reference82 ± 3
8-(Bromomethyl)Increased electrophilicity94 ± 2
8-(Hydroxymethyl)Reduced reactivity15 ± 5

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